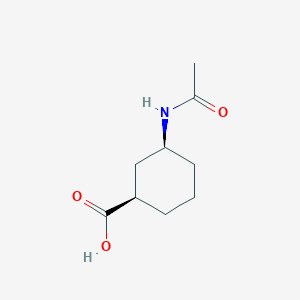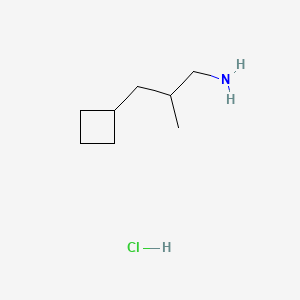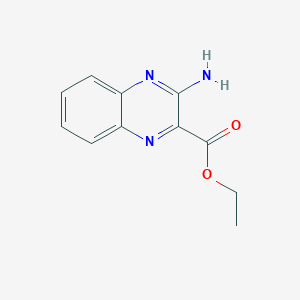![molecular formula C12H13BrO B13508928 6-Bromotricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-ol](/img/structure/B13508928.png)
6-Bromotricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromotricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-ol is a unique cyclic alcohol with a complex tricyclic structure. This compound is characterized by its molecular formula C12H13BrO and a molecular weight of 253.1 g/mol . The presence of a bromine atom in its structure makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromotricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-ol typically involves multiple steps, starting from simpler organic compounds. One common approach is the bromination of tricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-ol using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
6-Bromotricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromotricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromotricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Tricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-ol: Lacks the bromine atom, making it less reactive in certain chemical reactions.
6-Chlorotricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-ol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
6-Fluorotricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-ol: Contains a fluorine atom, which affects its chemical and biological properties.
Uniqueness
6-Bromotricyclo[622Its tricyclic structure also contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13BrO |
|---|---|
Molecular Weight |
253.13 g/mol |
IUPAC Name |
6-bromotricyclo[6.2.2.02,7]dodeca-2,4,6-trien-3-ol |
InChI |
InChI=1S/C12H13BrO/c13-9-5-6-10(14)12-8-3-1-7(2-4-8)11(9)12/h5-8,14H,1-4H2 |
InChI Key |
BETMDZAHHASYKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1C3=C(C=CC(=C23)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13508847.png)

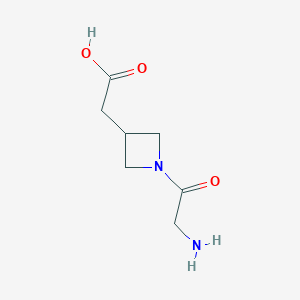

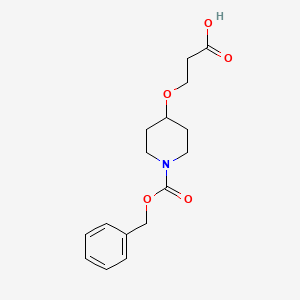
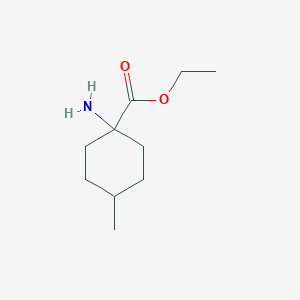
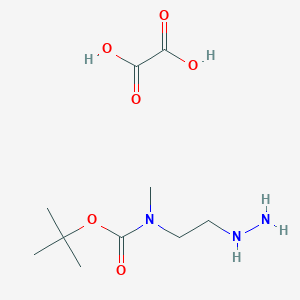
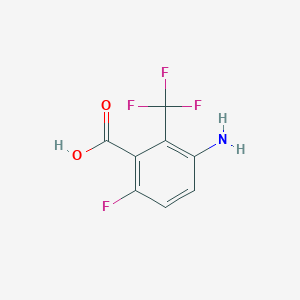
![rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]aceticacid](/img/structure/B13508905.png)
![4,4-Dimethyl-2-pyridin-3-yl-2,3,3a,9b-tetrahydrofuro[3,2-c]chromene-8-carboxylic acid](/img/structure/B13508907.png)

